molecular formula C19H17NO4S2 B2973812 Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate CAS No. 2097920-56-2

Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2973812
CAS No.: 2097920-56-2
M. Wt: 387.47
InChI Key: AMXFOGIYXVIHFF-UHFFFAOYSA-N
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Description

Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate: is an organic compound that features a complex structure with multiple functional groups, including ester, hydroxyl, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Carbamate Intermediate

      Reactants: 4-aminobenzoic acid methyl ester and 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl isocyanate.

      Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.

  • Coupling Reaction

      Reactants: The carbamate intermediate is then coupled with a suitable activating agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

      Conditions: This step is typically performed at room temperature under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Conditions: These reactions are typically carried out in acidic or basic media, depending on the desired oxidation state.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

      Conditions: Reduction reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

      Conditions: These reactions often require a catalyst and are conducted at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of thiophene rings allows for π-π interactions with aromatic amino acids in proteins, which can modulate the activity of these proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-hydroxy-2-(thiophen-2-yl)ethyl)carbamoyl)benzoate: Lacks the additional thiophene ring, which may affect its reactivity and binding properties.

    Ethyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate: Similar structure but with an ethyl ester group, which can influence its solubility and reactivity.

Uniqueness

Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is unique due to the presence of two thiophene rings, which enhance its electronic properties and potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-24-18(22)14-6-4-13(5-7-14)17(21)20-12-19(23,15-8-10-25-11-15)16-3-2-9-26-16/h2-11,23H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXFOGIYXVIHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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